Methyl (Z)-octadec-2-enoate
Description
Contextualizing Methyl (Z)-octadec-2-enoate within the Broader Field of Unsaturated Fatty Acid Methyl Esters
This compound is a specific type of fatty acid methyl ester (FAME). FAMEs are derived from the transesterification of fats or oils with methanol (B129727). wikipedia.org They are a major component of biodiesel and are also used in the production of detergents and other surfactants. wikipedia.orgbyjus.com
Fatty acids can be classified based on the number of carbon-carbon double bonds in their hydrocarbon chain:
Saturated fatty acids: Contain no double bonds.
Monounsaturated fatty acids: Contain one double bond.
Polyunsaturated fatty acids: Contain two or more double bonds. byjus.com
This compound is a monounsaturated fatty acid methyl ester, as indicated by the "-enoate" suffix, which signifies the presence of a double bond. The "octadec-" prefix denotes an 18-carbon chain. ontosight.ai Its structure is similar to other C18 methyl esters like methyl oleate (B1233923), methyl linoleate (B1235992), and methyl linolenate, which are common components of biodiesel. researchgate.net
The location and geometry of the double bond are critical in defining the specific properties and function of the molecule. In this compound, the double bond is located at the second carbon position (C2), and its "(Z)" designation refers to the cis configuration of the substituents around the double bond.
Historical Perspectives on Methyl Octadecenoate Isomer Research
Research into methyl octadecenoate isomers has been ongoing for some time, largely driven by their relevance in industrial applications and biological systems. A significant portion of this research has focused on isomers like methyl oleate ((Z)-octadec-9-enoate) and its trans isomer, methyl elaidate. fishersci.caatamanchemicals.comnih.govatamanchemicals.com These isomers, with the double bond at the C9 position, are major components of many natural fats and oils. nih.gov
Early research was often centered on understanding the physical and chemical differences between these isomers, such as their melting points and stability. For instance, the trans isomer, (9E)-octadecenoic acid (elaidic acid), has been a subject of interest due to its presence in hydrogenated vegetable oils and its implications for cardiovascular health. atamanchemicals.com
The development of advanced analytical techniques, such as gas chromatography, has been instrumental in the ability to separate and identify different isomers of methyl octadecenoate. shimadzu.com This has allowed for more detailed studies into their metabolism and biological effects. For example, studies have been conducted to synthesize deuterated versions of octadecenoates to trace their metabolic pathways in humans. researchgate.net
Significance of Stereoisomerism (Z/E) at the C2 Position in Alpha,Beta-Unaturated Esters
This compound is an α,β-unsaturated ester, meaning the carbon-carbon double bond is located between the alpha and beta carbons relative to the ester carbonyl group. The stereoisomerism at this position, designated as (Z) (cis) or (E) (trans), has a profound impact on the molecule's chemical reactivity and physical properties.
In the context of chemical synthesis, controlling the stereochemistry of α,β-unsaturated esters is a significant challenge and an active area of research. nih.gov The development of stereoselective methods, such as catalytic cross-metathesis, allows for the targeted synthesis of either the (Z) or (E) isomer, which is crucial for producing compounds with specific desired properties. nih.govnih.gov The ability to selectively synthesize Z-trisubstituted α,β-unsaturated esters highlights the importance of controlling this stereochemistry for applications in organic synthesis. nih.gov
Overview of Current Academic Research Trajectories for Olefinic Esters
Current research on olefinic esters, including α,β-unsaturated esters like this compound, is diverse and expanding. Key areas of investigation include:
Structure
2D Structure
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (Z)-octadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17- |
InChI Key |
CYUVJOWXJUNPHY-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Methyl Octadecenoate Isomers
Enzymatic Pathways Leading to Unsaturated Fatty Acid Methyl Esters in Biological Systems (non-human)
The formation of unsaturated fatty acid methyl esters (FAMEs) in non-human biological systems is a complex process involving several enzymatic steps. The foundational reaction for the most common C18 monounsaturated fatty acid, oleic acid, is the desaturation of stearic acid. This is accomplished by the enzyme stearoyl-CoA 9-desaturase, which introduces a double bond at the Δ9 position of the fatty acyl chain.
While the direct enzymatic methylation of free fatty acids to form FAMEs in nature is not as extensively documented as transesterification, FAMEs are known to be naturally present in various organisms. In some cases, they may be formed by the reaction of fatty acids with methanol (B129727), which can be present in tissues. The biodegradation pathway for FAMEs involves de-esterification by esterase or lipase (B570770) enzymes to yield a free fatty acid and methanol, which are then further metabolized.
Once formed, unsaturated fatty acids or their methyl esters can undergo further enzymatic modifications. For example, certain fungal unspecific peroxygenases, such as those from Marasmius rotula and Chaetomium globosum, can catalyze the epoxidation of the double bond in unsaturated FAMEs. nih.gov In plants like oat (Avena sativa), a peroxygenase pathway has been identified that uses free fatty acids or their methyl esters as substrates for epoxidation. researchgate.net This pathway involves a lipoxygenase creating a fatty acid hydroperoxide, which then serves as an oxygen donor for the peroxygenase to epoxidize another unsaturated fatty acid. researchgate.net These enzymatic activities contribute to the diversity of oxygenated FAMEs found in nature.
Identification and Distribution of Methyl Octadecenoate Isomers in Biological Matrices
Methyl octadecenoate isomers are widespread in nature, having been identified in a diverse array of organisms from microbes to plants and animals. The specific isomer present often varies depending on the biological source.
Microbial Lipids: Bacteria are a significant source of diverse fatty acid isomers. In microbial communities, an increase in the procaryotic population has been linked to a higher proportion of cis-vaccenic acid (18:1Δ11) methyl ester. ontosight.ai Analysis of FAME profiles is a common method to characterize and differentiate microbial communities. ontosight.airesearchgate.net For instance, different subspecies of the plant pathogen Xylella fastidiosa exhibit distinct FAME profiles, which can be used for identification. apsnet.org
Plant Extracts: Various methyl octadecenoate isomers have been identified in plant extracts. Methyl (Z)-octadec-9-enoate (methyl oleate) is a major component in the leaf extract of soursop (Annona muricata L.). ufrn.br The petroleum ether extract of Iris germanica contains a remarkable variety of isomers, including methyl esters of 8-, 9-, 10-, 11-, 13-, and 16-octadecenoic acid. dss.go.th Methyl (Z)-octadec-11-enoate has been found in rice husk extracts, while methyl (Z)-6-octadecenoate (methyl petroselate) is reported in fennel (Foeniculum vulgare). scielo.org.zasolubilityofthings.com Additionally, methyl 9-octadecenoic acid methyl ester has been identified in Crocus vallicola. nih.gov
Animal Tissues: Ruminant animals like cattle and goats are well-known for producing a complex mixture of octadecenoic acid isomers due to the biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. nih.gov In milk fat, cis isomers with double bonds from positions 6 to 14 have been found, with the cis-9 isomer (oleic acid) being the most abundant at approximately 95%. nih.gov The trans isomers in milk fat have double bonds located between positions 6 and 16, with trans-11 octadecenoic acid being predominant. nih.gov These dietary isomers are subsequently incorporated into adipose and muscle tissues. nih.govnih.gov
Marine Organisms: Marine life is a rich source of unique fatty acids. Sponges and mollusks have been found to contain novel branched-chain methyl octadecenoate isomers. For example, (Z)-17-methyl-6-octadecenoic acid and (Z)-17-methyl-7-octadecenoic acid were isolated from the mollusk Siphonaria denticulata. jafs.com.pl The isomeric (Z)-17-methyl-11-octadecenoic acid was identified in the Caribbean sponge Calyx podatypa, though its origin is likely a symbiotic or associated marine bacterium. jafs.com.plgerli.com
The following table summarizes the distribution of various methyl octadecenoate isomers in different natural sources.
| Isomer | Biological Source | Organism Example | Reference |
|---|---|---|---|
| Methyl (Z)-6-octadecenoate | Plant | Fennel (Foeniculum vulgare) | solubilityofthings.com |
| Methyl 8-octadecenoate | Plant | Iris germanica | dss.go.th |
| Methyl (Z)-9-octadecenoate (Methyl oleate) | Plant | Soursop (Annona muricata L.) | ufrn.br |
| Methyl 10-octadecenoate | Plant | Iris germanica | dss.go.th |
| Methyl (Z)-11-octadecenoate (Methyl cis-vaccenate) | Plant, Microbial, Animal | Rice husk, E. coli, Ruminant milk | ontosight.aiscielo.org.zanih.gov |
| Methyl 13-octadecenoate | Plant | Iris germanica | dss.go.th |
| Methyl 16-octadecenoate | Plant | Iris germanica | dss.go.th |
| (Z)-17-methyl-6-octadecenoic acid | Marine Organism (Mollusk) | Siphonaria denticulata | jafs.com.pl |
| (Z)-17-methyl-7-octadecenoic acid | Marine Organism (Mollusk) | Siphonaria denticulata | jafs.com.pl |
| (Z)-17-methyl-11-octadecenoic acid | Marine Organism (Sponge/Bacteria) | Calyx podatypa / Desulfobacter | jafs.com.plgerli.com |
Genetic and Environmental Factors Influencing Methyl Ester Profiles in Natural Sources
The specific composition of FAME isomers within an organism is not static; it is influenced by a combination of genetic and environmental factors.
Genetic Factors: An organism's genetic makeup is a primary determinant of its fatty acid profile. FAME profiles are so characteristic that they are used in chemotaxonomy to identify and differentiate species and even subspecies of bacteria. apsnet.orgresearchgate.net Studies on the plant pathogen Xylella fastidiosa showed that different subspecies have distinct FAME profiles that reflect their genetic divergence. apsnet.org Similarly, research on genetically modified canola revealed that transgenic varieties exhibit altered FAME profiles in their associated rhizosphere microbial communities compared to their non-transgenic counterparts, highlighting the influence of plant genetics on the surrounding microbiome. nih.gov
Environmental Factors: Environmental conditions can cause significant shifts in the FAME profiles of organisms.
Diet: In animals, diet is a major environmental driver of fatty acid composition. For ruminants, the type of feed dramatically alters the isomeric profile of fatty acids in their milk and tissues. Pasture feeding, for instance, leads to higher concentrations of certain C18:1 trans isomers (Δ13/14, Δ15, Δ16) in the muscle lipids of bulls compared to concentrate-fed animals. nih.gov Supplementing goat diets with sunflower oil and linseed increases the milk content of trans-11 C18:1 and various conjugated linoleic acid (CLA) isomers. nih.gov
Temperature: Temperature affects the fluidity of cell membranes, and many microorganisms adapt by altering their fatty acid composition. In the marine diatom Phaeodactylum tricornutum, lower temperatures lead to an increase in polyunsaturated fatty acids to maintain membrane function. scispace.com
Nutrient Availability: The nutrient composition of the growth medium can influence lipid production in microorganisms. In microalgae like Chlorella vulgaris and Chlamydomonas reinhardtii, low nitrogen concentrations in the culture medium have been shown to enhance the accumulation of C16-C18 FAMEs. mdpi.com
Associated Microbes: The interaction between organisms can also affect FAME profiles. In studies comparing axenic (pure) and non-axenic cultures of microalgae, the presence of commensal bacteria was found to have a notable effect on the final fatty acid composition, often leading to a more balanced proportion of saturated and unsaturated fatty acids. nih.gov
| Factor | Organism Type | Observed Effect on FAME Profile | Reference |
|---|---|---|---|
| Genetics | Bacteria, Plants | Different species/strains possess distinct, genetically determined FAME profiles. | apsnet.orgnih.gov |
| Diet | Ruminant Animals | Pasture vs. concentrate feed alters the profile of trans-18:1 isomers in tissues. | nih.govscielo.org.zaup.pt |
| Temperature | Microalgae, Bacteria | Lower temperatures can increase the proportion of unsaturated fatty acids. | scispace.com |
| Nutrients | Microalgae | Low nitrogen levels can promote the accumulation of C16-C18 FAMEs. | mdpi.com |
| Commensal Bacteria | Microalgae | Presence of bacteria alters the fatty acid composition of the algal host. | nih.gov |
Methodologies for Isolation and Enrichment of Specific Methyl Octadecenoate Isomers from Complex Natural Mixtures
The isolation and analysis of specific methyl octadecenoate isomers from complex biological matrices require a multi-step approach involving extraction, derivatization, and high-resolution chromatography.
First, total lipids are extracted from the biological sample using a solvent system, such as the Bligh and Dyer method. The fatty acids within the lipid extract are then converted to their more volatile methyl esters (FAMEs) through a process called transesterification, commonly using reagents like boron trifluoride-methanol. mpob.gov.my
Once the FAME mixture is prepared, various chromatographic techniques are employed for separation and enrichment.
Argentation (Silver-Ion) Chromatography: This is a powerful technique for separating FAMEs based on their degree of unsaturation. wikipedia.org The stationary phase (e.g., silica (B1680970) gel) is impregnated with silver nitrate. Silver ions form weak, reversible complexes with the pi electrons of the double bonds, which retards the migration of unsaturated FAMEs relative to saturated ones. wikipedia.orgnih.gov This method is highly effective at separating isomers based on the number of double bonds and their configuration (cis or trans), with trans isomers generally migrating faster than their cis counterparts. gerli.comnih.gov It can be performed as thin-layer chromatography (TLC) for analytical or small-scale preparative work or as column chromatography for larger scale separations. nih.govgerli.com
Gas-Liquid Chromatography (GLC): GLC is the primary tool for the detailed analysis and quantification of FAME profiles. The choice of capillary column is critical for resolving complex isomer mixtures. High-polarity stationary phases, such as those containing cyanopropyl groups (e.g., SP-2560, RTx-2330), are essential for separating positional and geometric isomers of octadecenoic acid that may co-elute on less polar columns. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is also used for isomer separation. Silver-ion HPLC (Ag+-HPLC) can effectively isolate specific FAME isomers from complex mixtures like partially hydrogenated oils. scispace.com Reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, can also be used, sometimes in combination with argentation methods to achieve better resolution. dss.go.thdeepdyve.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC offers superior resolving power. This technique uses two coupled columns with different separation mechanisms (e.g., boiling point on the first column, polarity on the second), allowing for the separation of components that would overlap in a single-column analysis. researchgate.net
Often, a combination of these methods is required. For example, a sample can be pre-fractionated using a silver-ion cartridge to separate cis and trans isomers before analysis by high-polarity GC, which helps prevent peak overlap and improves quantification accuracy. nih.gov
Synthetic Strategies for Methyl Z Octadec 2 Enoate and Its Analogs
Chemical Esterification Routes for the Generation of Alpha,Beta-Unsaturated Methyl Esters
The synthesis of α,β-unsaturated esters is a fundamental process in organic chemistry, with several established methods. These compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group, which influences their reactivity. uobabylon.edu.iq This conjugation deactivates the double bond towards electrophilic addition but activates it for nucleophilic attack. uobabylon.edu.iq
Classic methods for forming methyl esters, such as Fischer esterification (reacting a carboxylic acid with methanol (B129727) in the presence of an acid catalyst), can be employed if the corresponding α,β-unsaturated carboxylic acid is available. reddit.com However, constructing the unsaturated system itself often requires specific strategies.
One method involves the carbonylation of vinylmercuric halides. This reaction, conducted with carbon monoxide and an alcohol like methanol, effectively replaces the mercuric halide group with a carbonyl group, which is then esterified in the same process. google.com The reaction is typically promoted by a noble metal catalyst. google.com
Modern esterification techniques offer milder conditions. For instance, various carboxylic acids can be converted to methyl esters using dimethylcarbonate, a non-toxic reagent, in a base-catalyzed reaction that proceeds with high selectivity and can preserve stereochemistry at sensitive centers. organic-chemistry.org Another approach utilizes polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine under sonochemical conditions, allowing for the rapid preparation of methyl esters from carboxylic acids with various functional groups. organic-chemistry.org
| Method | Reactants | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Fischer-Speier Esterification | α,β-Unsaturated carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | A traditional and straightforward method. reddit.com |
| Carbonylation of Vinylmercuric Halides | Vinylmercuric halide, Carbon monoxide, Methanol | Noble metal catalyst | Forms the ester by introducing the carbonyl group. google.com |
| Base-Catalyzed Methyl Transfer | Carboxylic acid, Dimethylcarbonate | Base catalyst | A green and mild method with high selectivity. organic-chemistry.org |
| Sonochemical Esterification | Carboxylic acid, Methanol | Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine | Rapid preparation with good to excellent yields. organic-chemistry.org |
Stereoselective Synthesis of (Z)-Alkenoates at the C2 Position
Achieving the (Z) or cis geometry at the C2 position is a significant challenge in organic synthesis because the alternative (E) or trans isomer is often thermodynamically more stable. orgsyn.orgresearchgate.net Consequently, kinetically controlled reactions are typically required to favor the formation of the (Z)-alkenoate.
Several synthetic strategies have been developed to control the stereochemical outcome of the double bond formation.
Modified Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for alkene synthesis. While it typically favors the (E)-isomer, modifications to the phosphonate (B1237965) reagent and reaction conditions can provide high (Z)-selectivity. orgsyn.orgresearchgate.net
Alkyne Semi-Hydrogenation: The partial reduction of an alkyne is an excellent method for producing (Z)-alkenes. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen to the triple bond, yielding the cis-alkene with high stereoselectivity. researchgate.net
Julia Olefination: This reaction, involving the coupling of α-halomethyl sulfones with aldehydes, can be optimized to produce alkenyl halides with high (Z)-stereoselectivity. nih.gov The resulting vinyl halide can then be converted to the desired ester.
Catalytic Cross-Metathesis: Modern ruthenium-based catalysts enable the cross-metathesis of a terminal alkene with a (Z)-configured dichloroethene reagent to generate (Z)-alkenyl chlorides with high stereoselectivity (95:5 to >98:2 Z:E). nih.gov These can serve as precursors to the target ester.
Advanced catalytic systems provide precise control over both the position (regioselectivity) and the geometry (stereoselectivity) of the double bond.
Nickel-catalyzed reactions have been developed for the synthesis of all-carbon tetra-substituted alkenes with exclusive (Z)-selectivity. rsc.org These reactions proceed through a cascade involving the syn-aryl nickelation of an alkyne followed by an intramolecular acyl migration, where the choice of phosphine (B1218219) ligand is critical for stereocontrol. rsc.org
Gold-catalyzed approaches have also been shown to be effective. For example, gold(I) catalysts can be used to prepare trisubstituted cyclohexenones from diynyl mono-ester substrates, demonstrating control over complex ring systems. researchgate.net
Furthermore, chiral Brønsted acids, such as imidodiphosphoric acids (IDPs), have been used to catalyze asymmetric intramolecular carbonyl-ene reactions. acs.orgacs.org These confined acid catalysts can enable highly regio- and enantioselective cyclizations of alkenyl aldehydes to produce cyclic homoallylic alcohols, showcasing the potential for precise control in forming C-C bonds adjacent to a newly formed stereocenter. acs.orgacs.org
| Catalytic System | Reaction Type | Key Feature | Stereoselectivity |
|---|---|---|---|
| Ruthenium-based Catalysts | Olefin Cross-Metathesis | Tolerates a wide range of functional groups. nih.gov | High (Z)-selectivity (>95:5). nih.gov |
| Nickel/Phosphine Ligand Catalysts | Alkyne Difunctionalization | Creates all-carbon tetra-substituted alkenes. rsc.org | Exclusive (Z)-selectivity. rsc.org |
| Chiral Brønsted Acids (IDPs) | Intramolecular Carbonyl-Ene | Enables asymmetric cyclizations of unactivated substrates. acs.orgacs.org | High enantioselectivity (up to 98:2 e.r.). acs.org |
Biocatalytic Synthesis and Enzymatic Transformations of Fatty Acid Methyl Esters
Biocatalysis offers a green alternative to traditional chemical synthesis, often proceeding under mild conditions with high specificity. Fatty acid methyl esters (FAMEs) are commonly produced via lipase-catalyzed esterification or transesterification. wikipedia.org Lipases are versatile enzymes that can catalyze these reactions effectively.
The enzymatic production of FAMEs typically involves the reaction of a fatty acid source (like vegetable oils or animal fats) with methanol. nih.govresearchgate.net Immobilized lipases are frequently used as they can be easily recovered and reused. Common commercial lipases include Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus). nih.govresearchgate.net
Studies have optimized various parameters for enzymatic FAME synthesis, including temperature, molar ratio of alcohol to oil, and water content. For example, in one study synthesizing FAMEs from palm fatty acid distillate, a maximum yield of approximately 96% was achieved at 30°C with a 1:6 molar ratio of fatty acid to methanol using a mixed-enzyme system. nih.gov In another process using lard, an 87.4% yield was obtained at 40°C with a three-step addition of methanol. researchgate.net
While the direct enzymatic synthesis of an α,β-unsaturated ester like Methyl (Z)-octadec-2-enoate is less common, engineered enzymes are emerging for more complex transformations. For instance, a whole-cell catalyst co-expressing an engineered P450 BM3 monooxygenase and an alcohol dehydrogenase has been created to synthesize hydroxy- and keto-fatty acid methyl esters from FAME substrates. rwth-aachen.de This demonstrates the potential for biocatalysis to perform selective functionalization of the fatty acid chain. rwth-aachen.de
Derivatization Strategies for Methyl Octadecenoates as Synthetic Intermediates
Methyl octadecenoates, including the α,β-unsaturated isomer, are valuable intermediates in organic synthesis. The presence of the ester group and the carbon-carbon double bond allows for a variety of chemical modifications.
The reactivity of the double bond in methyl octadecenoates is highly dependent on its position. In this compound, the double bond is conjugated with the ester's carbonyl group, making it an α,β-unsaturated system. This electronic arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition (1,4-addition). libretexts.orglibretexts.orgrsc.org
This contrasts with isomers like methyl oleate (B1233923) (methyl (Z)-octadec-9-enoate), where the isolated double bond undergoes typical alkene reactions such as hydrogenation, epoxidation, or ozone cleavage. aocs.org For α,β-unsaturated esters, conjugate addition is a primary pathway for functionalization.
Conjugate Addition (Michael Addition): A wide range of nucleophiles can add to the β-carbon of α,β-unsaturated esters. This includes soft nucleophiles like enolates, amines, and thiols. rsc.org The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final product. libretexts.org The competition between direct addition to the carbonyl (1,2-addition) and conjugate addition (1,4-addition) is influenced by the nature of the nucleophile; soft, weakly basic nucleophiles generally favor 1,4-addition. libretexts.orglibretexts.org
Reduction: The double bond of an α,β-unsaturated system can be selectively reduced. While strong, hard reducing agents like lithium aluminum hydride may attack the carbonyl group, specific reagents can reduce the C=C bond while leaving the ester intact. Catalytic hydrogenation can also be employed, though conditions must be chosen carefully to avoid reduction of the ester group.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.
The ability to perform these transformations makes methyl octadecenoates versatile building blocks for synthesizing more complex molecules, including phenolipids, which are formed by coupling the fatty acid chain with phenolic acids to enhance bioactivity. vulcanchem.com
Transformations Involving the Ester Group and the Alkyl Chain for Novel Chemical Entities
The structure of this compound, featuring a reactive ester functional group and a long alkyl chain with a point of unsaturation, presents multiple opportunities for chemical modification. These transformations are pivotal for the synthesis of novel chemical entities with tailored properties for various applications, including use as monomers, bioplasticizers, and surfactants. acs.org Strategic modifications can be directed at the ester moiety, the α-carbon, or other positions along the hydrocarbon chain.
Transformations of the Ester Functional Group
The methyl ester group is a versatile handle for creating a diverse array of derivatives. Standard reactions for esters can be applied to generate new compounds with different functionalities. masterorganicchemistry.comlibretexts.org
Hydrolysis and Saponification: The ester can be cleaved to yield the corresponding carboxylic acid or its salt. Acid-catalyzed hydrolysis with water regenerates the carboxylic acid, while base-promoted hydrolysis, known as saponification, produces a carboxylate salt. libretexts.orgyoutube.com These carboxylates, particularly those derived from long-chain fatty acids, are effective soaps. youtube.com
Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. libretexts.org This process is fundamental for producing various esters with different alkyl or aryl groups, which can alter the compound's physical and chemical properties. For instance, coupling with phenolic acids can produce phenolipids, which may have enhanced biological activities. vulcanchem.com
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester into two alcohol products—one from the acyl portion and one from the alkoxy portion. libretexts.orgyoutube.com In the case of this compound, this would yield (Z)-octadec-2-en-1-ol. Notably, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Reaction with Grignard Reagents: Esters react with excess Grignard reagents (R-MgX) to produce tertiary alcohols. libretexts.orgyoutube.com This reaction involves a double addition of the organometallic reagent to the carbonyl carbon, providing a route to complex branched structures.
Amide Formation: Esters can be converted to amides by reacting with ammonia (B1221849) or primary/secondary amines. This reaction, often requiring heat or catalysis, replaces the methoxy (B1213986) group (-OCH₃) with a nitrogen-containing group. masterorganicchemistry.comjackwestin.com
| Transformation | Reagents | Product Type | Significance |
|---|---|---|---|
| Hydrolysis (Acid-Catalyzed) | H₂O, H⁺ catalyst | Carboxylic Acid | Regeneration of the parent acid. |
| Saponification (Base-Promoted) | NaOH or KOH, H₂O | Carboxylate Salt (Soap) | Production of soaps and detergents. youtube.com |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-O-C=O) | Creates esters with modified properties; synthesis of phenolipids. libretexts.orgvulcanchem.com |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | Synthesis of fatty alcohols. libretexts.orgyoutube.com |
| Grignard Reaction | 1. Excess R'-MgX 2. H₃O⁺ | Tertiary Alcohol | Formation of complex, branched molecules. libretexts.orgyoutube.com |
| Amide Formation | R'R''NH, Heat | Amide | Synthesis of fatty amides with diverse applications. |
Transformations of the Alkyl Chain
The long hydrocarbon chain provides further sites for modification, particularly at the α-carbon adjacent to the ester and at the carbon-carbon double bond.
Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the ester group (the α-carbon) are acidic and can be removed by a strong base to form an enolate ion. libretexts.org This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.org
A notable example of this is the Claisen condensation reaction between a fatty acid methyl ester and a reagent like dimethyl carbonate (DMC), which achieves α-methyl esterification. acs.org This all-component modification strategy can be applied to both saturated and unsaturated esters. The resulting fatty acid dimethyl esters are valuable precursors for producing polyester (B1180765) precursors, migration-resistant bioplasticizers, and anionic surfactants. acs.org
Reactions at the Carbon-Carbon Double Bond: The double bond is a key site for introducing new functional groups. Classic oleochemical transformations include:
Hydrogenation: The double bond can be partially or fully reduced to a single bond using hydrogen gas and a catalyst.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) converts the double bond into an epoxide, a reactive three-membered ring that can be opened to form diols and other derivatives. acs.org
Acylation: In the presence of a Lewis acid, acyl chlorides can be added across the double bond to produce β,γ-unsaturated oxocarboxylic acids. aocs.org
These modifications of the alkyl chain are crucial for producing value-added oleochemicals with properties suited for lubricants, cosmetics, and polymers. acs.orgaocs.org
| Transformation | Site | Reagents | Product Type | Significance |
|---|---|---|---|---|
| Enolate Alkylation | α-Carbon | 1. Strong Base (e.g., LDA) 2. R-X (Alkyl Halide) | α-Substituted Ester | Introduction of alkyl groups at the α-position. libretexts.org |
| α-Methyl Esterification | α-Carbon | Dimethyl Carbonate (DMC), Strong Base | Fatty Acid Dimethyl Ester | Creates precursors for polyesters and bioplasticizers. acs.org |
| Epoxidation | C=C Double Bond | Peroxy Acid (e.g., m-CPBA) | Epoxide | Creates reactive intermediates for further synthesis. acs.org |
| Acylation | C=C Double Bond | R-COCl, Lewis Acid (e.g., EtAlCl₂) | β,γ-Unsaturated Oxocarboxylic Acid | Formation of keto-acids for further cyclization or modification. aocs.org |
Chemical Reactivity and Transformation Mechanisms of Unsaturated Fatty Acid Methyl Esters
Olefin Metathesis Reactions of Methyl Octadecenoates (e.g., Cross-Metathesis, Self-Metathesis)
Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. beilstein-journals.org This reaction has been extensively applied to unsaturated fatty acid methyl esters to produce valuable chemicals. nih.gov
In the context of methyl octadecenoates, both self-metathesis and cross-metathesis are important transformations. Self-metathesis of a compound like methyl oleate (B1233923) (an isomer of methyl octadec-2-enoate) yields a mixture of products, including octadec-9-ene and dimethyl octadec-9-enedioate. tandfonline.comnih.gov Cross-metathesis, on the other hand, involves reacting the fatty acid ester with a different olefin to introduce new functional groups. tandfonline.com For instance, the cross-metathesis of methyl oleate with eugenol, in the presence of a second-generation Grubbs catalyst, can proceed with high conversion and selectivity under mild conditions. nih.govacs.org Similarly, reacting methyl oleate with cis-2-butene-1,4-diyl diacetate can produce value-added α,ω-difunctional monomers for polymer synthesis. beilstein-journals.org
The success of olefin metathesis reactions heavily relies on the choice of catalyst and reaction conditions. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs types, are widely used due to their high activity and functional group tolerance. harvard.edursc.org
For the self-metathesis of methyl oleate, various homogeneous catalysts have been tested, with those containing an imidazolidinylidene ligand generally showing higher activity than those with bis-phosphine ligands. tandfonline.com The reaction conditions, such as temperature and catalyst loading, are optimized to maximize conversion. tandfonline.com For example, using a Grubbs second-generation catalyst at 0.2 wt% for 2 hours at 40°C can lead to significant conversion. tandfonline.com
In cross-metathesis, the choice of catalyst is also crucial. For the reaction of methyl oleate with 2-methyl-2-butene, Hoveyda-Grubbs type complexes have shown varied but often high activity. rsc.org The reaction conditions for cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate have been optimized for high conversion and selectivity using specific ruthenium catalysts under mild conditions (e.g., 50°C for 5 hours). beilstein-journals.orgnih.gov The use of additives like 1,4-benzoquinone (B44022) can sometimes be necessary to prevent side reactions. ifpenergiesnouvelles.fr
Table 1: Catalyst Systems and Conditions for Metathesis of Methyl Oleate
| Reaction Type | Catalyst | Co-reactant | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Self-Metathesis | Grubbs Second-Generation | None | 40°C, 2 h, 0.2 wt% catalyst | 62% conversion of available methyl linoleate (B1235992). | tandfonline.com |
| Cross-Metathesis | Hoveyda-Grubbs type complexes | 2-methyl-2-butene | 80°C, 5 h, 1 mol% catalyst in toluene | High activity observed with specific Hoveyda-Grubbs catalysts. | rsc.org |
| Cross-Metathesis | Schiff base ruthenium catalyst [Ru]-7 | cis-2-butene-1,4-diyl diacetate | 50°C, 5 h, 1.5 mol% catalyst in toluene | High conversion (>96%) and cross-metathesis selectivity. | beilstein-journals.orgnih.gov |
| Cross-Metathesis | Grubbs Second-Generation (G2) | Eugenol | 50°C, 10 min, 0.1 mol% catalyst in ethanol | High conversion (>90%) and selectivity (>98%). | nih.govacs.org |
The generally accepted mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of an olefin with a metal-carbene catalyst. harvard.edu This intermediate then undergoes cycloreversion to generate a new olefin and a new metal-carbene, propagating the catalytic cycle. harvard.edu For α,β-unsaturated esters, the presence of the electron-withdrawing ester group can influence the reactivity. However, ruthenium-based catalysts have been developed that are effective for the cross-metathesis of these substrates. organic-chemistry.org
A key challenge in the metathesis of α,β-unsaturated esters is the potential for catalyst deactivation or competing reactions. However, the development of highly active catalysts, such as those with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, has expanded the scope of olefins that can participate in these reactions. organic-chemistry.org A direct and scalable route to γ-keto-α,β-unsaturated esters has been developed using Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates with secondary allylic alcohols, followed by oxidation. acs.org
Oxidative Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in unsaturated fatty acid methyl esters is susceptible to various oxidative transformations, leading to a range of functionalized products.
Epoxidation is a common transformation of the double bond. The epoxidation of methyl oleate can be achieved using various reagents and catalysts, leading to methyl epoxystearate. cnr.it The stereoselectivity of this reaction can be controlled, with certain methods favoring the formation of the cis-epoxide. cnr.it Fungal peroxygenases have also been shown to be effective biocatalysts for the regio- and stereoselective epoxidation of unsaturated fatty acids. acs.org For example, specific unspecific peroxygenases (UPOs) can selectively epoxidize the double bond of α-linolenic acid. acs.org
Hydroxylation can also occur at the double bond. For instance, cytochrome P450 enzymes can introduce hydroxyl groups at specific positions.
Ozonolysis is a powerful method for cleaving the double bond, yielding aldehydes or carboxylic acids depending on the workup conditions. The ozonolysis of unsaturated triglycerides, followed by a specific workup, can produce valuable synthetic intermediates. csic.es
Various catalytic systems have been developed for the controlled oxidation of unsaturated fatty acid methyl esters. Niobium(V) oxide has been studied as a catalyst for the oxidation of methyl linoleate with hydrogen peroxide, leading to the formation of methyl 9-oxononanoate (B1257084) and other products. mdpi.com Titanium-silica catalysts have been shown to be effective for the epoxidation of methyl oleate with aqueous hydrogen peroxide, with the potential for high yields and stereoselectivity for the cis-epoxide. cnr.it
The choice of oxidant and catalyst can influence the reaction pathway and product distribution. For example, in the epoxidation of methyl oleate, using tert-butyl hydroperoxide (TBHP) can proceed via a heterolytic mechanism with retention of the double bond configuration, while a free-radical pathway can lead to the more stable trans-epoxide. cnr.it
Table 2: Catalytic Oxidation of Unsaturated Fatty Acid Methyl Esters
| Reaction Type | Substrate | Catalyst/Reagent | Key Products | Key Findings | Reference |
|---|---|---|---|---|---|
| Epoxidation | Methyl Oleate | Titanium-silica / H₂O₂ | Methyl cis-epoxystearate | High yield (up to 91%) and stereoselectivity (80% cis). | cnr.it |
| Epoxidation | α-Linolenic acid | Fungal Peroxygenase (AaeUPO) | cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid | Nearly complete conversion with high regioselectivity. | acs.org |
| Oxidative Cleavage | Methyl Linoleate | Niobium(V) oxide / H₂O₂ | Methyl 9-oxononanoate, n-hexanal | Catalyst surface reactivity influences product distribution. | mdpi.com |
Hydrogenation and Reduction Chemistry
The double bond and the ester group of unsaturated fatty acid methyl esters can be reduced through hydrogenation. Catalytic hydrogenation is a common method to convert the carbon-carbon double bond into a single bond, producing the corresponding saturated fatty acid methyl ester. For example, methyl oleate can be hydrogenated to methyl stearate (B1226849) using catalysts like palladium on carbon (Pd/C) or nickel under a hydrogen atmosphere.
Selective hydrogenation is also possible. The partial hydrogenation of methyl octadec-9-ynoate over a Lindlar catalyst can yield methyl (Z)-octadec-9-enoate with high stereospecificity. publish.csiro.aunatlib.govt.nz Furthermore, it is possible to selectively reduce the ester group while preserving the double bond. For instance, the hydrogenation of triolein (B1671897) catalyzed by an osmium catalyst can yield (Z)-octadec-9-en-1-ol with high selectivity. csic.es The reduction of methyl (Z)-octadec-9-enoate with lithium aluminum hydride yields the corresponding (Z)-octadec-9-en-1-ol. publish.csiro.au
Ruthenium-alkylidene olefin metathesis catalysts have also been shown to be effective for the hydrogenation of nitrile esters, demonstrating the versatility of these catalysts in performing tandem metathesis/hydrogenation reactions. ifpenergiesnouvelles.fr
Nucleophilic and Electrophilic Addition Reactions at the Double Bond
The chemical behavior of Methyl (Z)-octadec-2-enoate is characteristic of an α,β-unsaturated ester. The presence of a carbon-carbon double bond in conjugation with the carbonyl group of the ester creates a unique electronic environment that dictates its reactivity. This conjugation results in the withdrawal of electron density from the C=C bond, making the β-carbon (C-3) electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition (Conjugate Addition)
The most significant reaction at the double bond of α,β-unsaturated esters like this compound is nucleophilic conjugate addition, often referred to as Michael Addition. masterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. openstax.org This type of addition, also known as 1,4-addition, is thermodynamically favored over direct addition to the carbonyl carbon (1,2-addition) because it preserves the strong carbonyl C=O bond. scribd.com
The mechanism involves the following steps:
A nucleophile attacks the β-carbon of the C=C double bond. masterorganicchemistry.com
The π electrons from the double bond shift to the α-carbon, and the π electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate ion intermediate. openstax.orgscribd.com
This enolate is then protonated, typically on the α-carbon, to yield the saturated product. openstax.org
A variety of nucleophiles can participate in conjugate addition reactions. masterorganicchemistry.com Softer nucleophiles generally favor 1,4-addition, while harder nucleophiles may favor 1,2-addition at the carbonyl carbon.
| Nucleophile Type | Reagent Example | Predominant Addition Type | Product Type |
| Enolates | Diethyl malonate with base | 1,4-Conjugate Addition | Diester adduct |
| Organocuprates | Lithium dialkylcuprates (Gilman reagents) | 1,4-Conjugate Addition | β-alkylated ester |
| Amines | Primary or secondary amines | 1,4-Conjugate Addition | β-amino ester |
| Thiols | Thiolates (RS⁻) | 1,4-Conjugate Addition | β-thioether ester |
| Organolithium | Alkyllithium | 1,2-Direct Addition | Tertiary alcohol |
| Grignard Reagents | Alkylmagnesium halides (RMgX) | 1,2-Direct Addition | Tertiary alcohol |
This table presents generalized reactivity patterns for α,β-unsaturated esters based on common nucleophiles. masterorganicchemistry.comopenstax.org
Electrophilic Addition
Like other alkenes, this compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich C=C double bond. libretexts.org The reaction is initiated by the attack of the π electrons of the double bond on an electrophile (e.g., H⁺ from HBr), forming a carbocation intermediate and a new sigma bond. libretexts.orgunizin.org This carbocation is then attacked by a nucleophile (e.g., Br⁻) to give the final addition product. libretexts.org
The regioselectivity of the addition is governed by the stability of the carbocation intermediate. unizin.org For an unsymmetrical alkene, the addition of HX (where X is a halogen) typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org In the case of this compound, the electron-withdrawing nature of the adjacent ester group influences the stability of the potential carbocation intermediates at the α and β positions, affecting the orientation of the addition. The reaction rate generally increases with the number of alkyl groups attached to the double bond, which help stabilize the positive charge of the carbocation intermediate. libretexts.orgyoutube.com
Ester Hydrolysis and Transesterification Kinetics of Methyl Octadecenoates
The ester functional group in this compound is central to two other important reactions: hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond. ucoz.com
Ester Hydrolysis
Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water. libretexts.org The most common pathway is the bimolecular acyl-oxygen cleavage (AAC2) mechanism, which involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. ucoz.com Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. ucoz.comegyankosh.ac.in
Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) yields the carboxylic acid, which is immediately converted to its carboxylate salt. libretexts.org
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. mdpi.com For this compound, this would typically involve reacting it with another alcohol in the presence of an acid or base catalyst to form a new ester and methanol. This reaction is fundamental to the production of biodiesel, where triglycerides are transesterified with methanol to produce fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net
| Reaction | Catalyst | Reactants | Activation Energy (Ea) | Source |
| Transesterification | Heterogeneous | Waste Cooking Oil + Methanol | 50.8 - 59.0 kJ/mol | mdpi.com |
| Transesterification | Supercritical Methanol | Waste Vegetable Oils + Methanol | 64.9 - 180.8 kJ/mol | mdpi.com |
| Transesterification | KOH | Esterified Oil + Methanol | Not explicitly stated, but optimal conditions are 60°C | mdpi.com |
| Transesterification | Caustic Soda | Beef Suet + Methanol | 4051.49 J/mol (4.05 kJ/mol) | researchgate.net |
This table provides kinetic data for the transesterification of various feedstocks composed of long-chain fatty acid esters, including oleates, which serve as a proxy for the reactivity of methyl octadecenoates.
Advanced Analytical and Spectroscopic Characterization of Methyl Z Octadec 2 Enoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental in the analysis of fatty acid methyl esters, providing the means to separate complex mixtures and assess the purity of specific compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of Methyl (Z)-octadec-2-enoate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Identification
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like FAMEs. restek.com When coupled with a mass spectrometer, GC-MS provides high-resolution separation and definitive identification. mdpi.com For differentiating isomers of octadecenoates, the choice of the GC column's stationary phase is critical. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are particularly effective for resolving geometric (cis/trans) and positional isomers of FAMEs. restek.com
The trans isomers of fatty acids typically have shorter retention times in GC than their corresponding cis congeners. mdpi.com This allows for the chromatographic separation of this compound from its (E)-isomer. The mass spectrometer then identifies the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Electron ionization (EI) is a common technique where the molecule is fragmented in a reproducible manner. Key fragments for methyl esters of long-chain fatty acids often include the molecular ion peak (M+), a prominent peak at m/z 74 corresponding to the McLafferty rearrangement of the methyl ester group, and a series of hydrocarbon fragments. nih.gov
Table 1: Representative GC-MS Parameters for FAME Isomer Analysis
| Parameter | Description |
|---|---|
| Column | Highly polar biscyanopropyl polysiloxane capillary column (e.g., 100 m length) |
| Carrier Gas | Helium |
| Injection Mode | Split injection |
| Oven Program | Temperature gradient, e.g., starting at 50°C and ramping to 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | Molecular Ion (M+), m/z 74 (McLafferty rearrangement), hydrocarbon fragments (e.g., m/z 55, 69, 83) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and impurity profiling of FAMEs, especially for compounds that may not be suitable for the high temperatures of GC. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govsielc.com
For quantitative analysis, an HPLC system is often equipped with a UV detector or a more universal detector like a Corona Charged Aerosol Detector (CAD). nih.govresearchgate.net A calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in a sample. Impurity profiling involves detecting and quantifying any related substances, such as positional isomers, oxidation products, or by-products from synthesis. researchgate.net The method must be validated to ensure its suitability, assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 2: Typical HPLC Method Parameters for FAME Analysis
| Parameter | Value/Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~205 nm or Corona Charged Aerosol Detector (CAD) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) for Isomeric Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for separating stereoisomers, including the geometric (E)/(Z) isomers of FAMEs. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This provides advantages of low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC. nih.gov
For resolving isomers, polysaccharide-based chiral stationary phases (CSPs) are often used. nih.govnih.gov The separation is achieved by adding a polar organic modifier, such as methanol (B129727) or ethanol, to the CO2 mobile phase. nih.gov By carefully optimizing parameters like the column type, modifier concentration, temperature, and back pressure, SFC can achieve baseline resolution of closely related isomers that are challenging to separate by other methods. chromatographyonline.comnih.gov This makes it an excellent tool for assessing the isomeric purity of this compound. chromatographyonline.com
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, which is essential for confirming the identity and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
For this compound, the key diagnostic signals in the ¹H NMR spectrum are those of the vinyl protons on the C2=C3 double bond. The coupling constant (J-value) between these protons is characteristic of the double bond's geometry. For a cis (Z) configuration, the ³JH,H coupling constant is typically in the range of 10-12 Hz, whereas for a trans (E) configuration, it would be larger, around 15-18 Hz. The chemical shifts of the protons adjacent to the double bond and the ester group are also important for confirming the structure.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 (vinyl) | ~5.8 - 6.0 | dt | ³JH2,H3 ≈ 11-12, ³JH2,H4 ≈ 1.5 |
| H3 (vinyl) | ~6.2 - 6.4 | dt | ³JH3,H2 ≈ 11-12, ³JH3,H4 ≈ 7.5 |
| -OCH₃ (methyl ester) | ~3.7 | s | - |
| -CH₂- (C4, allylic) | ~2.2 - 2.3 | m | - |
| -CH₂- (aliphatic chain) | ~1.2 - 1.4 | m | - |
| -CH₃ (terminal) | ~0.9 | t | ~7.0 |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C1, ester carbonyl) | ~166 |
| =CH- (C2) | ~121 |
| =CH- (C3) | ~149 |
| -OCH₃ (methyl ester) | ~51 |
| -CH₂- (C4, allylic) | ~28 |
| -CH₂- (aliphatic chain) | ~22 - 32 |
| -CH₃ (terminal) | ~14 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands. pressbooks.pub The most prominent peak will be the C=O stretching vibration of the ester group, which is sharp and intense, typically appearing around 1740 cm⁻¹. pressbooks.pubopenstax.org The C=C stretching vibration of the alkene is generally weaker in the IR spectrum and is expected around 1650 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aliphatic chain appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), while the vinylic C-H stretch appears just above 3000 cm⁻¹. openstax.orglibretexts.org A key diagnostic band for the cis (Z) configuration is the C-H out-of-plane bending vibration, which appears as a broad, medium-intensity band around 720 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.gov The intensity of the C=C stretching band relative to other bands can sometimes provide information about the number of cis-ethylenic bonds in a molecule. nih.gov
Table 5: Characteristic IR/Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3020 | C-H Stretch | =C-H (vinylic) | Medium |
| 2850-2960 | C-H Stretch | -C-H (aliphatic) | Strong |
| ~1740 | C=O Stretch | Ester | Strong (IR), Weak (Raman) |
| ~1650 | C=C Stretch | Alkene (cis) | Weak-Medium (IR), Strong (Raman) |
| ~1460 | C-H Bend (Scissoring) | -CH₂- | Medium |
| ~1170-1250 | C-O Stretch | Ester | Strong |
| ~720 | C-H Bend (Out-of-plane) | -(CH=CH)- (cis) | Medium-Strong, Broad |
Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules, including fatty acid methyl esters (FAMEs). When coupled with gas chromatography (GC-MS), it provides detailed information on the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity. For this compound, a compound with a molecular weight of 296.5 g/mol , the mass spectrum provides a unique fingerprint.
The electron ionization (EI) mass spectrum of long-chain methyl esters is characterized by the presence of a molecular ion peak (M+), although it can be weak or absent for highly unsaturated esters. A key diagnostic fragment for methyl esters is the McLafferty rearrangement ion at m/z 74. However, this rearrangement is less favorable in α,β-unsaturated esters like this compound due to the presence of the double bond at the C-2 position.
The fragmentation of this compound is influenced by the double bond's proximity to the ester functional group. The mass spectrum of the isomeric Methyl (E)-octadec-2-enoate shows a prominent peak at m/z 113. In general, the fragmentation of α,β-unsaturated esters proceeds via cleavage of the bonds adjacent to the carbonyl group and the double bond.
Key expected fragmentation patterns for this compound include:
α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent C-2, leading to the loss of the methoxy (B1213986) group (OCH₃, m/z 31) or the entire methoxycarbonyl group (COOCH₃, m/z 59).
Cleavage at the double bond: Fragmentation can occur at the allylic or vinylic positions relative to the double bond, yielding a series of hydrocarbon fragments.
Alkyl chain fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH₂ groups) is characteristic of the long hydrocarbon chain.
The interpretation of the mass spectrum allows for the confirmation of the C18 chain length, the presence of the methyl ester, and the location of the double bond, thus verifying the structure of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 296 | [C₁₉H₃₆O₂]⁺ | Molecular Ion (M⁺) |
| 265 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 237 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 113 | [C₇H₁₃O]⁺ | Cleavage at the C4-C5 bond with rearrangement |
| 87 | [C₄H₇O₂]⁺ | Cleavage at the C3-C4 bond |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement ion (less probable) |
| 55 | [C₄H₇]⁺ | Alkyl fragment |
| 41, 43 | [C₃H₅]⁺, [C₃H₇]⁺ | Alkyl fragments |
Applications of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing structurally similar compounds like fatty acid isomers. nih.govjeol.comnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for the analysis of FAMEs in various matrices, including biological and industrial samples. mdpi.comresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the gold standard for the analysis of volatile and thermally stable compounds like FAMEs. mdpi.com In a typical GC-MS analysis of a complex lipid sample, the mixture is first subjected to a derivatization step, often transesterification, to convert fatty acids and triglycerides into their more volatile methyl esters. nih.gov The resulting FAME mixture is then injected into the gas chromatograph.
The separation of different FAMEs is achieved on a capillary column, where compounds are separated based on their boiling points and polarity. The choice of the GC column's stationary phase is critical for resolving isomers. For instance, highly polar cyanopropyl polysiloxane columns are effective in separating FAMEs based on their degree of unsaturation and the geometry (cis/trans) and position of their double bonds.
As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the eluting compounds and records their mass spectra, providing both qualitative (structural identification from fragmentation patterns) and quantitative (based on ion abundance) information. researchgate.net The use of GC-MS allows for the confident identification of this compound even in the presence of other C18:1 isomers, provided that chromatographic separation is adequate.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov While FAMEs are generally amenable to GC-MS, LC-MS can be advantageous in certain applications, such as the analysis of complex lipid extracts where minimal sample preparation is desired.
In LC-MS, separation is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of FAMEs. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for the analysis of FAMEs.
The application of hyphenated techniques is crucial in fields such as food science, biofuel research, and environmental analysis, where the fatty acid profile of a sample provides valuable information. For example, the identification and quantification of this compound in a biodiesel sample would be critical for assessing its quality and properties. Similarly, its detection in a natural product extract could be of chemotaxonomic significance. The high sensitivity and specificity of techniques like GC-MS and LC-MS enable the detection and quantification of this compound even at trace levels in highly complex mixtures.
Table 2: Application of Hyphenated Techniques in the Analysis of FAMEs
| Hyphenated Technique | Stationary Phase Example | Ionization Method | Application Example | Reference |
| GC-MS | Polar (e.g., BPX70) | Electron Ionization (EI) | Profiling of fatty acids in biological samples | aocs.org |
| LC-MS | Reversed-phase (e.g., C18) | ESI or APCI | Analysis of FAMEs in edible oils | researchgate.net |
| GCxGC-TOFMS | Non-polar x Polar column set | Electron Ionization (EI) | Separation of complex FAME isomers in food samples |
Biological and Biochemical Roles of Methyl Octadecenoates in Non Human Systems
Metabolic Pathways and Biotransformations of Unsaturated Fatty Acid Methyl Esters in Microorganisms and Plants
Unsaturated fatty acid methyl esters (FAMEs), including isomers of methyl octadecenoate, are integral components of lipid metabolism in various non-human biological systems, particularly microorganisms and plants. These compounds can be synthesized or metabolized through several biochemical pathways. In many microbes, FAMEs are key intermediates in the production of valuable chemicals. frontiersin.org For instance, engineered microorganisms can produce FAMEs, which serve as biodiesel, through the esterification of acyl-CoAs and alcohols catalyzed by wax ester synthases. frontiersin.org
Microorganisms such as bacteria, yeasts, and fungi are capable of biotransforming unsaturated fatty acids and their esters into other useful products. researchgate.net Microbial enzyme systems can convert these substrates into monohydroxy, dihydroxy, and trihydroxy fatty acids. researchgate.net One common transformation is hydration across a double bond. Bacteria from the genus Pseudomonas and Micrococcus can hydrate (B1144303) the double bond of oleic acid (an octadecenoic acid) to produce 10-hydroxystearic acid. researchgate.netmdpi.com This process is catalyzed by enzymes known as oleate (B1233923) hydratases. mdpi.com The resulting hydroxy fatty acids can be further oxidized to keto fatty acids, such as 10-ketostearic acid, a reaction also observed in Micrococcus luteus. mdpi.com
These pathways are not limited to producing hydroxylated derivatives. Some microorganisms utilize unsaturated fatty acids in the biosynthesis of flavor compounds like γ-dodecalactone. mdpi.com This multi-step process can involve initial hydration of the fatty acid, followed by β-oxidation. mdpi.com While often requiring a consortium of different microbes (e.g., bacteria for hydration and yeast for β-oxidation), some bacteria have been identified that can perform the complete conversion. mdpi.com
In plants, fatty acids and their derivatives are central to energy storage and membrane structure. researchgate.net The metabolic pathways involve the synthesis of fatty acids in plastids, which can then be modified through desaturation and elongation. While direct metabolism of FAMEs is less documented than for free fatty acids, these esters are present in various plant tissues and are involved in the complex lipid pool. The synthesis of these compounds can be linked to primary metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, which provide the initial precursors. frontiersin.org Rumen fungi also demonstrate the capacity for biohydrogenation, where they saturate the double bonds of unsaturated fatty acids, a process that can also apply to their methyl esters. semanticscholar.org
| Metabolic Process | Organism Type | Precursor(s) | Key Enzyme(s) | Product(s) | Reference(s) |
| Hydration | Bacteria (Pseudomonas, Micrococcus) | Unsaturated Fatty Acids (e.g., Oleic Acid) | Oleate Hydratase | Hydroxy Fatty Acids (e.g., 10-Hydroxystearic Acid) | researchgate.netmdpi.com |
| Oxidation | Bacteria (Micrococcus luteus) | Hydroxy Fatty Acids | Dehydrogenases | Keto Fatty Acids (e.g., 10-Ketostearic Acid) | mdpi.com |
| Ester Biosynthesis | Engineered Microbes (S. cerevisiae) | Acyl-CoAs, Alcohols | Wax Ester Synthase | Fatty Acid Methyl/Ethyl Esters (FAMEs/FAEEs) | frontiersin.org |
| Biohydrogenation | Rumen Fungi | Unsaturated Fatty Acids | Hydrogenases | Saturated Fatty Acids | semanticscholar.org |
| Lactone Formation | Bacteria, Yeast | Unsaturated Fatty Acids | Hydratase, β-oxidation enzymes | γ-Lactones (e.g., γ-Dodecalactone) | mdpi.com |
Role of Methyl Octadecenoates as Signaling Molecules in Plant-Pathogen or Plant-Insect Interactions
Fatty acid derivatives are crucial signaling molecules in the complex interactions between plants and other organisms, such as pathogens and insects. nih.govnih.govnih.govfrontiersin.org These interactions are often mediated by changes in the plant's metabolome, where lipids and their derivatives, known as oxylipins, play a central role in activating defense responses. researchgate.netnih.gov
Plants have evolved sophisticated immune systems to recognize and respond to attacks from pathogens and herbivores. frontiersin.orgnih.gov This response involves the synthesis of a wide array of secondary metabolites that can deter or kill the attacker. nih.govinteresjournals.org Fatty acid methyl esters, including various isomers of methyl octadecenoate, have been identified as components of these chemical defense arsenals.
For example, in oil palm (Elaeis guineensis), several FAMEs, such as methyl hexadecanoate, methyl (9Z,12Z)-octadeca-9,12-dienoate, and methyl (Z)-octadec-9-enoate, are thought to be key players in the defense against pathogens like Thielaviopsis ethethetica and Ganoderma boninense. researchgate.netresearchgate.net Studies have shown an abundance of these fatty acid metabolites in oil palms stimulated by pathogen infection, suggesting their role in the plant's defense mechanism. researchgate.netresearchgate.net The plant hormone jasmonic acid, a key regulator of defense against chewing insects and necrotrophic pathogens, is synthesized from the unsaturated linolenic acid, highlighting the central role of C18 fatty acids in defense signaling pathways. frontiersin.orgmdpi.com The release of these signaling molecules can be triggered by the recognition of microbe-associated molecular patterns (MAMPs) by the host plant, initiating a defense cascade. nih.gov
Beyond plant defense, specific isomers of methyl octadecenoate function as pheromones in insects. Pheromones are chemical signals that trigger a social response in members of the same species. One of the most well-documented examples involves the honey bee (Apis mellifera). researchgate.net
The honey bee queen produces a complex blend of chemicals known as the queen mandibular pheromone (QMP), which regulates many aspects of colony life. researchgate.net Research has shown that the full activity of the queen's pheromonal signal is not accounted for by the five primary components of QMP alone. Further investigation identified four additional compounds that synergize with QMP to attract worker bees to form a retinue around the queen. One of these newly identified components is methyl (Z)-octadec-9-enoate (methyl oleate). researchgate.net This compound, along with others like coniferyl alcohol and linolenic acid, was found to be inactive on its own but significantly enhanced the retinue attraction in the presence of QMP, demonstrating a complex, multi-component pheromonal system. researchgate.net The queen contains a variety of other fatty acid esters, which likely have additional pheromonal functions. wikipedia.org
| Compound | Organism | Type of Interaction | Role | Finding | Reference(s) |
| Methyl (Z)-octadec-9-enoate | Oil Palm (Elaeis guineensis) | Plant-Pathogen | Defense Metabolite | Identified as a component of the defense response to fungal pathogens. | researchgate.netresearchgate.net |
| Methyl (Z)-octadec-9-enoate | Honey Bee (Apis mellifera) | Insect Pheromonal Communication | Queen Retinue Pheromone Component | Acts synergistically with Queen Mandibular Pheromone (QMP) to attract worker bees. | researchgate.net |
| Various FAMEs | Plants | Plant-Herbivore/Pathogen | Defense Signaling | Precursors to or components of induced defense responses (e.g., jasmonate pathway). | researchgate.netnih.govfrontiersin.org |
Influence on Cell Membrane Integrity and Lipid Metabolism in Non-Human Organisms
A primary mechanism by which fatty acids and their esters exert biological activity, particularly antimicrobial effects, is through the disruption of cell membranes. nih.govresearchgate.net The cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of nutrients and ions.
The antibacterial action of free fatty acids and their esters is largely attributed to their ability to compromise the bacterial cell membrane. researchgate.netaip.org This disruption can interfere with fundamental cellular processes, including the electron transport chain and oxidative phosphorylation, which are essential for energy production. researchgate.net By compromising the membrane, these compounds can also impair nutrient uptake and lead to the leakage of vital intracellular components, ultimately causing cell death. researchgate.net For example, treatment with certain fatty acid derivatives has been shown to cause damage to the integrity of the plasma membrane in fungi. nih.gov
Unsaturated fatty acids can also inhibit biosynthetic processes within bacteria, which in turn affects the composition and function of the cell membrane. aip.org The effectiveness of these compounds can vary based on their chemical structure, such as chain length and the degree of unsaturation. Long-chain unsaturated fatty acids are generally more effective against Gram-positive bacteria. mdpi.com The esterification of the carboxylic acid group, as in methyl octadecenoate, can modify this activity. While in some cases free fatty acids show greater activity than their methyl esters, the esters often retain significant antimicrobial properties. nih.gov
Antimicrobial and Antioxidant Activities of Fatty Acid Methyl Esters from Natural Extracts (in vitro, non-human focus)
Fatty acid methyl esters (FAMEs) isolated from various natural sources, including plants and marine organisms, have demonstrated significant in vitro antimicrobial and antioxidant activities. mdpi.com These compounds are frequently identified as active components in extracts screened for biological activity. ajol.infojapsonline.comresearchgate.net
In addition to antimicrobial effects, FAMEs can exhibit antioxidant properties. ajol.info An extract from Emex spinosa, which contained methyl (E)-octadec-16-enoate, demonstrated potent antioxidant activity in laboratory assays. ajol.info Extracts from Phlomis floccosa containing methyl (E)-octadec-11-enoate also showed antioxidant potential. ekb.eg This activity is crucial for protecting organisms from damage caused by oxidative stress.
| Compound/Extract Source | Isomer Identified (if specified) | Target Organism(s) | Observed Activity | Reference(s) |
| Candlenut Oil | Mixture of FAMEs | Staphylococcus aureus, Escherichia coli | Antibacterial | aip.org |
| Chenopodium quinoa (Quinoa) root | Methyl (Z)-octadec-9-enoate | Bacteria and Fungi | Antibacterial, Antifungal | ju.edu.jo |
| Ficus polita leaf | 11-Octadecenoic acid, methyl ester | Klebsiella pneumoniae, Escherichia coli | Antibacterial | researchgate.net |
| Emex spinosa shoot | Methyl (E)-octadec-16-enoate | - | Antioxidant | ajol.info |
| Bidens bipinnata leaf | 9-Octadecenoic acid (Z)-, methyl ester | Staphylococcus aureus | Weak Antibacterial (MIC₅₀ >250 µg/mL) | nih.gov |
| Paratapes undulatus (Clam) | 9-Octadecenoic acid, methyl ester | Pathogenic Bacteria | Antibacterial, Antibiofilm | japsonline.com |
| Propolis | 9-Octadecenoic acid (Z)-, ethyl ester | Various Bacteria | Antibacterial | cabidigitallibrary.org |
The primary mechanism of antimicrobial action for fatty acids and their methyl esters is the disruption of the microbial cell membrane. nih.govresearchgate.net These lipophilic molecules can intercalate into the phospholipid bilayer of the cell membrane, altering its fluidity and integrity. This leads to a cascade of detrimental effects.
Disruption of Energy Production: By inserting into the membrane, these compounds can uncouple the electron transport chain and inhibit oxidative phosphorylation, effectively halting the cell's main energy-producing pathway. researchgate.net
Inhibition of Enzyme Activity: Fatty acids can inhibit the activity of various membrane-bound or cytosolic enzymes that are crucial for bacterial survival and growth. researchgate.netaip.org
Impairment of Nutrient Uptake: A compromised membrane cannot effectively transport essential nutrients into the cell, leading to starvation. researchgate.net
Cell Lysis: In some cases, the damage to the membrane is so severe that it leads to the leakage of cytoplasmic contents and direct lysis of the bacterial cell. researchgate.net
Inhibition of Biosynthesis: Unsaturated fatty acids have been shown to inhibit biosynthetic pathways in vivo, which can alter the composition of the bacterial cell membrane, making it more susceptible to damage. aip.org
The effectiveness of these mechanisms is dependent on the structure of the fatty acid ester, including chain length and the presence and position of double bonds, as well as the specific physiology of the target microorganism. mdpi.com
Ecological Significance in Microbial Communities or Ecosystems
Research into the specific ecological roles of Methyl (Z)-octadec-2-enoate within microbial communities and broader ecosystems is an area that currently lacks extensive scientific investigation. As of the current body of scientific literature, detailed studies focusing on the biosynthesis, signaling functions, or metabolic contributions of this particular isomer in microbial interactions are not available.
Fatty acid methyl esters (FAMEs), the class of molecules to which this compound belongs, are known to be produced by various microorganisms and can play significant roles in their ecology. These roles can include acting as signaling molecules, components of biofilms, or as antimicrobial agents. However, the specific functions are highly dependent on the precise structure of the molecule, including the position and stereochemistry of the double bond.
While research exists for other isomers of methyl octadecenoate, such as methyl (Z)-octadec-9-enoate (methyl oleate), which has been identified as a bioactive compound in various biological contexts, this information cannot be directly extrapolated to this compound due to the differences in their chemical structures. The position of the double bond at the C-2 position in this compound results in an α,β-unsaturated ester, a structural motif known to impart distinct chemical reactivity and biological activity compared to isomers with the double bond located elsewhere in the carbon chain.
Future research may yet uncover the presence and ecological functions of this compound in microbial communities. Such studies would likely involve advanced metabolomic analyses of microbial cultures and environmental samples, followed by targeted experiments to elucidate the specific roles of this compound in microbial physiology and inter-species interactions.
Data Tables
Detailed research findings and data tables specifically concerning the ecological significance of this compound in microbial communities or ecosystems are not available in the current scientific literature.
Environmental Dynamics and Degradation Pathways of Methyl Octadecenoates
Environmental Fate and Transport in Soil and Aquatic Environments
The environmental fate and transport of a chemical compound are governed by its physicochemical properties. For FAMEs in general, low aqueous solubility and low volatility are key characteristics. lyellcollection.orgconcawe.eu This suggests that in the event of environmental release, these compounds are likely to partition to soil or sediment rather than remaining in the water column or volatilizing into the atmosphere. epa.govresearchgate.net The transport of FAMEs within soil and aquatic systems is expected to be retarded due to sorption processes. researchgate.net
However, it is crucial to note that degradation processes can alter these transport characteristics. Hydrolysis and autoxidation can lead to the formation of more mobile, yet still biodegradable, components. lyellcollection.orgconcawe.eu The specific rates of these processes for Methyl (Z)-octadec-2-enoate are currently undocumented.
Table 1: General Physicochemical Properties and Expected Environmental Behavior of FAMEs
| Property | General Value for FAMEs | Implication for Environmental Fate and Transport |
| Water Solubility | Low | Tends to partition to soil and sediment. lyellcollection.orgepa.gov |
| Volatility | Low | Limited atmospheric transport. lyellcollection.org |
| Mobility in Soil | Low | Retarded transport through soil layers due to sorption. researchgate.net |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Ozonolysis)
Abiotic degradation pathways are critical in determining the persistence of a chemical in the environment. For unsaturated FAMEs, several abiotic mechanisms are relevant.
Photolysis: Unsaturated FAMEs can undergo degradation when exposed to sunlight. researchgate.net The rate of photolysis is largely dependent on the degree of unsaturation. researchgate.net While the ester group itself does not significantly absorb UV radiation, the double bond present in this compound makes it susceptible to photo-oxidation. epa.govresearchgate.net
Hydrolysis: The ester linkage in FAMEs can be subject to hydrolysis, breaking the molecule down into a fatty acid and methanol (B129727). lyellcollection.org The rate of this reaction is influenced by factors such as pH and temperature.
Ozonolysis: The reaction with atmospheric ozone is a potential degradation pathway for unsaturated compounds. While specific data for this compound is unavailable, other unsaturated FAMEs are known to react with ozone, leading to the cleavage of the double bond and the formation of smaller, oxygenated compounds.
Table 2: Potential Abiotic Degradation Pathways for this compound
| Degradation Mechanism | Description | Expected Products |
| Photolysis | Degradation initiated by the absorption of light energy, particularly UV radiation. researchgate.net | Smaller, oxygenated compounds. |
| Hydrolysis | Cleavage of the ester bond by reaction with water. lyellcollection.org | Octadec-2-enoic acid and methanol. |
| Ozonolysis | Reaction with ozone, leading to the cleavage of the carbon-carbon double bond. | Aldehydes and carboxylic acids. |
Biotic Degradation Pathways and Microbial Metabolism in Ecosystems
The primary mechanism for the removal of FAMEs from the environment is biotic degradation. lyellcollection.org A wide variety of microorganisms in soil and aquatic environments possess the necessary enzymes to metabolize these compounds. lyellcollection.org
The typical biodegradation pathway for FAMEs involves a two-step process:
De-esterification: The initial step is the enzymatic hydrolysis of the ester bond by lipases, releasing the free fatty acid (octadec-2-enoic acid) and methanol. lyellcollection.org
β-oxidation: The resulting free fatty acid then undergoes sequential removal of two-carbon units through the β-oxidation pathway, a common metabolic process for fatty acids in aerobic organisms. lyellcollection.orgepa.gov
Both the fatty acid and methanol components are readily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org While FAMEs are generally considered to be readily biodegradable, the rate can vary depending on environmental conditions and the specific microbial communities present. lyellcollection.orgsemanticscholar.org
Ecotoxicological Implications on Non-Human Organisms (e.g., Aquatic Biota, Soil Microbes)
The ecotoxicity of FAMEs is generally considered to be low. epa.govrivm.nl Studies on various FAMEs have shown them to be only slightly toxic to fish and other aquatic organisms. epa.gov For instance, the LC50 for bluegill sunfish over 24 hours has been reported as 27.5 ppm for a mixture of methyl esters of fatty acids. epa.gov
The metabolites formed during the biotic and abiotic degradation of FAMEs are also generally of low toxicity. rivm.nl Given their rapid biodegradation, the bioconcentration of these compounds in fish is not expected to be a significant environmental concern. epa.gov However, it is important to consider that spills of large quantities of FAMEs, such as in biodiesel, could lead to a depletion of dissolved oxygen in aquatic environments due to rapid microbial degradation, which could indirectly harm aquatic life. lyellcollection.org
Table 3: Summary of Ecotoxicological Data for General FAMEs
| Organism | Endpoint | Value | Reference |
| Bluegill Sunfish | 24-hour LC50 | 27.5 ppm | epa.gov |
| Rainbow Trout | 96-hour LC50 | 21 ppm | epa.gov |
No specific ecotoxicological data for this compound could be located in the reviewed literature.
Computational and Theoretical Chemistry Studies on Methyl Z Octadec 2 Enoate and Its Isomers
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for investigating the electronic properties of Methyl (Z)-octadec-2-enoate and its isomers. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.
Studies on analogous unsaturated fatty acid methyl esters (UFAMEs) utilize these methods to determine key electronic descriptors. sylzyhg.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, making it relevant for predicting susceptibility to oxidation. The LUMO energy indicates the ability to accept electrons, which is crucial in reactions with nucleophiles. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijnc.ir
For this compound, the presence of the C=C double bond and the ester functional group creates specific regions of high and low electron density. The π-electrons of the double bond are typically involved in the HOMO, while the LUMO is often associated with the π* antibonding orbital of the carbonyl group (C=O). researchgate.net DFT calculations can precisely map these orbitals and predict how the location and geometry (Z vs. E) of the double bond in different isomers influence the electronic properties. For instance, computational studies on similar molecules show that C-H bond dissociation energies are lowest for allylic hydrogens, making these positions the most likely sites for initial oxidation. sylzyhg.com This theoretical insight helps to explain the oxidation deterioration characteristics of unsaturated esters. sylzyhg.com
Table 8.1: Key Electronic Properties Predicted by Quantum Chemical Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack and oxidation, particularly at the C=C double bond. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles, for example, in addition reactions or hydrolysis at the ester group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and hardness; a larger gap suggests lower reactivity. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility in polar solvents, and physical properties like boiling point. |
| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Reveals the most electropositive and electronegative sites, predicting regions prone to electrostatic interactions. researchgate.net |
| Bond Dissociation Energy | The energy required to break a specific chemical bond homolytically. | Identifies the weakest bonds in the molecule, predicting the initial sites of degradation or radical reactions. sylzyhg.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a long-chain molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape and understanding how it interacts with other molecules or surfaces. These simulations provide a dynamic picture that complements the static view from quantum chemical calculations. nih.gov
MD simulations are also crucial for studying intermolecular interactions, which are governed by non-bonded forces such as van der Waals interactions and electrostatic forces. tohoku.ac.jpacs.org By simulating a system containing many molecules of this compound, researchers can predict bulk properties like density, viscosity, and diffusion coefficients. Simulations can also model the interaction of the ester with solvents, surfaces, or biological macromolecules. nih.gov For example, MD can be used to understand how these molecules adsorb onto a surface, a key process in lubrication, or how they might insert into a lipid bilayer, which is relevant to their biological activity. The choice of force field (a set of parameters describing the potential energy of the system) is critical for the accuracy of these simulations. nih.gov
Table 8.2: Typical Parameters and Outputs of MD Simulations for Fatty Acid Esters
| Parameter/Output | Description | Relevance to this compound |
| Force Field | A set of equations and parameters used to calculate the potential energy of the system (e.g., COMPASS, AMBER, CHARMM). nih.gov | Defines the accuracy of the simulation by modeling intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces. |
| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state (e.g., NVT for constant atoms, volume, temperature). nih.gov | Ensures the simulation realistically represents specific experimental conditions. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the local molecular structure and solvation shell in a liquid state or solution. |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of a molecule's conformation. | Quantifies how the flexible alkyl chain folds and changes shape over time. mdpi.com |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient, which is related to the molecule's mobility in a medium. |
| Interaction Energy | The calculated energy of interaction between the ester and other molecules (e.g., solvent, surface). | Quantifies the strength of binding or adsorption, helping to understand phenomena like lubrication and membrane partitioning. |
Structure-Activity Relationship (SAR) Modeling for Investigating Biological or Chemical Properties
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate a molecule's chemical structure with its biological activity or a specific chemical property. researchgate.net These models are based on the principle that the structure of a molecule dictates its function. By analyzing a set of related compounds, such as various isomers of methyl octadecenoate, QSAR can build a mathematical model to predict the activity of new or untested compounds. mdpi.comrsc.org
The process begins by calculating a range of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They can be broadly categorized as:
Electronic: Descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net
Steric: Descriptors related to the size and shape of the molecule, such as molecular volume, surface area, and radius of gyration. nih.govresearchgate.net
Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (log P).
Topological: Descriptors based on the 2D graph representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links these descriptors to an experimentally measured activity. researchgate.netmdpi.com For this compound and its isomers, such models could be developed to predict properties like antimicrobial activity, enzyme inhibition, antioxidant potential, or performance as a lubricant. nih.govresearchgate.net For example, a QSAR study on fatty acid esters as serine protease inhibitors found that molecular volume and solvation energy were significant parameters for predicting inhibition. nih.govresearchgate.net Another study on the antibacterial activity of esters found a strong correlation with the LUMO energy and dipole moment. researchgate.net These models provide valuable insights into the key molecular features required for a desired activity, guiding the design of new molecules with enhanced properties.
Table 8.3: Common Molecular Descriptors in SAR/QSAR Modeling for Esters
| Descriptor Type | Example Descriptor | Property Encoded | Potential Application for this compound |
| Electronic | LUMO Energy | Electron-accepting ability | Predicting reactivity in biochemical pathways or susceptibility to nucleophilic attack. researchgate.net |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophilicity | Modeling membrane permeability, bioavailability, or partitioning in environmental systems. researchgate.net |
| Steric | Molecular Volume | Size and bulkiness | Correlating with binding affinity to enzyme active sites or receptor pockets. nih.govresearchgate.net |
| Topological | Molecular Connectivity Index | Branching and connectivity of the molecular skeleton | Differentiating the activity of linear vs. branched isomers. |
| Thermodynamic | Solvation Energy | Energy change upon dissolution in a solvent | Predicting solubility and interactions in aqueous or lipid environments. nih.govresearchgate.net |
In Silico Approaches for Predicting Environmental Fate and Degradation Products
In silico models are essential for assessing the potential environmental impact of chemicals like this compound without extensive experimental testing. These models predict the environmental fate of a substance—where it will go, how long it will persist, and what it will transform into. researchgate.net
Environmental fate models, such as multimedia compartmental models, are used to predict the distribution of a chemical in different environmental "compartments" like air, water, soil, and sediment. up.ptcefic-lri.org These models use the physicochemical properties of the compound, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), as inputs. They simulate key environmental processes:
Transport and Partitioning: Movement between compartments (e.g., volatilization from water to air).
Degradation: Breakdown of the molecule through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. cefic-lri.org
For this compound, models would likely predict low volatility and low water solubility, suggesting it would primarily partition to soil, sediment, and biota. The ester bond is susceptible to hydrolysis, and the double bond is a site for oxidation and microbial degradation. researchgate.net
In addition to fate modeling, computational tools can predict the likely degradation products. Metabolism simulators, which model the action of key enzyme systems like cytochrome P450, can predict the metabolites formed in organisms. mdpi.com For an unsaturated ester, likely degradation pathways include:
Ester Hydrolysis: Cleavage of the ester bond to yield (Z)-octadec-2-enoic acid and methanol (B129727).
Oxidation: Reactions at the double bond, potentially leading to epoxides, diols, or chain cleavage.
Beta-oxidation: Stepwise shortening of the fatty acid chain by microbial metabolic pathways.
These predictive models are crucial for environmental risk assessment, helping to identify chemicals that may be persistent, bioaccumulative, or toxic (PBT) and to anticipate their environmental transformation products. researchgate.net
Table 8.4: Inputs and Outputs of In Silico Environmental Fate Models
| Model Component | Description | Example for this compound |
| Input Properties | Basic physicochemical data required by the model. | Molecular Weight, Water Solubility, Vapor Pressure, Log Kow. |
| Fate Processes | Key environmental transformation and transport mechanisms simulated by the model. up.pt | Advection, Diffusion, Biodegradation, Hydrolysis, Photolysis. |
| Output Predictions | The predicted distribution and persistence of the chemical in the environment. | Predicted Environmental Concentration (PEC) in water, soil, air; Overall Persistence (Pov); Degradation Half-life. cefic-lri.orgmdpi.com |
| Degradation Products | Predicted molecules resulting from biotic or abiotic breakdown. | (Z)-octadec-2-enoic acid, methanol, epoxides, shorter-chain fatty acids. |
Future Research Directions and Emerging Opportunities for Methyl Z Octadec 2 Enoate
Exploration of Novel Stereoselective Synthetic Routes and Biocatalytic Pathways
The precise control over the Z-geometry of the double bond in α,β-unsaturated esters is a formidable synthetic challenge, often requiring specialized methods to overcome the thermodynamic preference for the E-isomer. Future research should focus on developing more efficient and scalable stereoselective routes to Methyl (Z)-octadec-2-enoate.
Promising chemical methodologies include kinetically-controlled catalytic cross-metathesis reactions. Research has shown that molybdenum-based catalysts, in the presence of additives like acetonitrile, can achieve high Z-selectivity (>98%) for a range of α,β-unsaturated esters. researchgate.net The application and optimization of these catalyst systems for long-chain substrates, such as those required for this compound, is a critical area for exploration. Another avenue involves modifications of the Horner-Wadsworth-Emmons olefination, where new phosphonoester reagents and specific reaction conditions have been developed to stereoselectively yield Z-α,β-unsaturated esters from aldehydes. researchgate.net
Beyond traditional organic synthesis, biocatalytic pathways offer a sustainable and highly selective alternative. While the direct enzymatic synthesis of this specific compound is not yet established, related chemo-enzymatic strategies have proven successful. For instance, combining carboxylic acid reductases (CARs) with Wittig reactions represents a viable approach for producing α,β-unsaturated esters. mdpi.com Future work could focus on identifying or engineering lipases or esterases capable of directly catalyzing the esterification of (Z)-octadec-2-enoic acid with high fidelity. The use of immobilized enzymes, such as Novozym® 435, in solvent-free systems has been effective for producing other specialty esters and could be adapted for this purpose, offering benefits like catalyst reusability and environmentally friendly conditions. bohrium.comvulcanchem.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Cross-Metathesis | Molybdenum-based catalysts; Kinetically controlled. researchgate.net | High Z-selectivity (>98%); Potential for good yields. researchgate.net | Catalyst optimization for long-chain substrates; Scalability. |
| Modified Horner-Wadsworth-Emmons | Specialized phosphonoester reagents and conditions. researchgate.net | High stereoselectivity; Applicable to diverse aldehydes. researchgate.net | Development of reagents suitable for C16 aldehydes. |
| Biocatalysis (Enzymatic) | Use of lipases, esterases, or CARs. mdpi.combohrium.com | High selectivity; Green/sustainable process; Mild reaction conditions. bohrium.com | Enzyme discovery and engineering; Process optimization in solvent-free media. vulcanchem.com |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize the novel synthetic routes discussed above, the ability to monitor reactions in real-time is crucial. Advanced spectroscopic techniques, acting as process analytical technology (PAT), can provide invaluable kinetic and mechanistic data without the need for offline sampling.
Future research should investigate the application of in-line mid-infrared (MIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes, to monitor the synthesis of this compound. nih.gov The distinct vibrational frequencies of the C=O ester bond, the C=C double bond, and the C-O bond would allow for the simultaneous tracking of reactant consumption and product formation. nih.gov Similarly, near-infrared (NIR) spectroscopy, which can analyze thicker samples and is well-suited for bulk reaction monitoring, could be employed to follow the conversion process. frontiersin.org
For more detailed analysis, on-line direct liquid sampling mass spectrometry (DLSMS) could be integrated into the reaction setup. This technique can provide concentration profiles for all reaction components, including reactants, products, and catalysts, and is sensitive enough to detect minor impurities or side products. nih.gov The combination of these in-situ methods would facilitate rapid process optimization, ensure reaction safety, and improve final product quality and yield.
Mechanistic Elucidation of Less Understood Biological Roles in Non-Human Systems
While the specific biological functions of this compound are not well-documented, its structural motifs suggest potential roles in biological signaling, particularly in plants. The C18 unsaturated fatty acid backbone is a fundamental component of numerous bioactive molecules in plants, including oleic, linoleic, and α-linolenic acids. frontiersin.orgresearchgate.net These fatty acids are precursors to jasmonates, a class of phytohormones that regulate responses to both biotic and abiotic stress. frontiersin.orgresearchgate.net
The α,β-unsaturated carbonyl system in this compound is a key feature of molecules classified as reactive electrophilic species (RES). mdpi.com In plants, RES like the jasmonate precursor cis-12-oxo-phytodienoic acid (cis-OPDA) and non-enzymatically produced phytoprostanes can modulate gene expression related to defense and stress responses, often through pathways distinct from jasmonic acid itself. researchgate.netmdpi.com These compounds can react with nucleophilic residues in proteins, such as cysteine thiols, thereby altering protein function and initiating signaling cascades. researchgate.net
Future research should aim to determine if this compound occurs naturally in plants or other organisms and, if so, to elucidate its specific mechanistic roles. Investigating its ability to induce stress-response genes, interact with signaling proteins, or act as a precursor to other bioactive oxylipins could reveal novel signaling pathways in non-human systems.
Research into its Role as a Renewable Chemical Feedstock for the Synthesis of High-Value Specialty Chemicals
Unsaturated fatty acid esters derived from renewable sources are valuable platforms for producing a variety of high-value chemicals, including monomers for advanced polymers. This compound, with its long aliphatic chain and reactive functionality, is an ideal candidate for such transformations.
A significant opportunity lies in converting it into long-chain linear monomers. For example, isomerizing alkoxycarbonylation has been used to transform methyl oleate (B1233923) (the Δ⁹ isomer) into dimethyl 1,19-nonadecanedioate, a C19 diester. A similar strategy could potentially be applied to this compound to produce unique odd-numbered α,ω-difunctional monomers. Subsequent chemical modifications, such as reduction of the ester groups to alcohols or conversion to amines, can yield a range of useful building blocks.
These monomers, including long-chain diols, dicarboxylic acids, and diamines, are precursors for specialty polycondensates like polyesters and polyamides. mdpi.com Polymers derived from such long-chain monomers often exhibit desirable thermal properties, such as high melting points, due to the crystallization of the long methylene (B1212753) segments. Research into the polymerization of derivatives of this compound could lead to the development of novel bio-based materials with unique performance characteristics.
Table 2: Potential High-Value Chemicals from this compound Feedstock
| Feedstock Transformation | Intermediate Monomer | Potential High-Value Product | Reference Reaction Type |
|---|---|---|---|
| Isomerizing Alkoxycarbonylation | Long-chain α,ω-diester | Specialty Polyesters, Polyamides | Palladium-catalyzed carbonylation |
| Catalytic Reduction | Long-chain α,ω-diol | Polyurethanes, Polyesters | Ruthenium-catalyzed hydrogenation |
| Saponification & Further Processing | Long-chain α,ω-dicarboxylic acid | Polyamides (Nylons), Polyesters | Base-catalyzed hydrolysis |
Interdisciplinary Research Integrating Omics Technologies with Chemical Analysis
To fully understand the context of this compound in biological systems, an interdisciplinary approach is required. Integrating "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—with advanced chemical analysis can provide a comprehensive, system-level view of its synthesis, metabolism, and function.
Lipidomics, a subset of metabolomics, is particularly relevant. High-resolution mass spectrometry-based shotgun lipidomics can identify and quantify hundreds of lipid species in a complex biological extract. Future studies could apply these methods to organisms suspected of producing this compound to pinpoint its presence and quantify its abundance under different conditions (e.g., stress vs. non-stress).
By correlating lipidomics data with transcriptomics (gene expression) and genomics (genetic makeup), researchers can identify the enzymes and pathways responsible for the biosynthesis and turnover of this compound. For example, genome-wide association studies (GWAS) combined with transcriptome analysis have successfully identified genes controlling fatty acid composition in plants. This integrated omics approach is essential for uncovering the genetic basis of this compound production and for understanding its broader role within the metabolic network of an organism.
Q & A
Basic: What are the standard synthetic routes for Methyl (Z)-octadec-2-enoate, and how can reaction conditions influence isomer purity?
Methodological Answer:
this compound is synthesized via esterification of (Z)-octadec-2-enoic acid with methanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux. The stereochemical integrity of the double bond (Z-configuration) depends on controlling reaction temperature and avoiding isomerization. For example, prolonged heating or high temperatures may promote (Z)→(E) isomerization. Purification via fractional distillation or column chromatography is critical to isolate the desired isomer .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
Methodological Answer:
Contradictions often arise from variations in isomer purity, solvent systems, or measurement techniques. To address this:
- Standardize protocols : Use high-purity solvents (e.g., HPLC-grade) and controlled crystallization conditions.
- Validate purity : Employ gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm isomer ratios .
- Meta-analysis : Apply systematic reviews (e.g., PRISMA guidelines) to aggregate data, assess study bias, and identify outliers using tools like RevMan or R’s metafor package .
05 文献检索Literature search for meta-analysis02:58
Basic: What spectroscopic methods are most reliable for characterizing the (Z)-configuration of Methyl octadec-2-enoate?
Methodological Answer:
- NMR : The coupling constant (J) of the double bond protons in -NMR distinguishes (Z) (J ≈ 10–12 Hz) from (E) (J ≈ 15–18 Hz).
- Infrared (IR) spectroscopy : Absorbance bands near 720 cm indicate cis-disubstituted alkenes.
- X-ray crystallography : For crystalline derivatives, SHELXL or ORTEP-3 can resolve spatial arrangements .
Advanced: How can computational modeling predict the biological interactions of this compound in lipid membranes?
Methodological Answer:
Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model the compound’s integration into lipid bilayers. Key steps:
Parameterization : Derive force field parameters from quantum mechanical calculations (e.g., Gaussian).
System setup : Simulate lipid membranes (e.g., DPPC or POPC) with embedded this compound.
Analysis : Calculate properties like membrane fluidity, lateral diffusion coefficients, and hydrogen bonding using tools like VMD or PyMOL .

Basic: What experimental designs are optimal for studying the oxidative stability of this compound?
Methodological Answer:
- Accelerated oxidation studies : Expose the compound to elevated temperatures (e.g., 60°C) and O-rich environments, monitoring peroxide formation via iodometric titration.
- Antioxidant screening : Test additives (e.g., BHT, α-tocopherol) using Rancimat or differential scanning calorimetry (DSC) to measure induction periods .
Advanced: How can stereochemical effects of the (Z)-configuration influence the compound’s phase behavior in mixed lipid systems?
Methodological Answer:
The (Z)-configuration introduces a kink in the alkyl chain, reducing packing efficiency compared to linear (E)-isomers. Techniques to study this:
- Differential scanning calorimetry (DSC) : Compare phase transition temperatures in lipid mixtures.
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer packing .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep under inert gas (N) at −20°C in amber vials to minimize oxidation and light-induced isomerization.
- Purity checks : Regularly analyze via thin-layer chromatography (TLC) or GC to detect degradation products .
Advanced: How can researchers design a meta-analysis to evaluate conflicting bioactivity data (e.g., antimicrobial or cytotoxic effects) of this compound derivatives?
Methodological Answer:
Follow COSMOS-E guidelines for systematic reviews:
Define inclusion criteria : Prioritize studies with validated stereochemistry and dose-response data.
Assess heterogeneity : Use Cochran’s Q test or I statistic to quantify variability.
Subgroup analysis : Stratify by derivative type (e.g., epoxidized vs. hydroxylated) and biological models .
Basic: What chromatographic methods are recommended for separating this compound from its (E)-isomer?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with isocratic elution (acetonitrile:water, 85:15) and UV detection at 210 nm.
- Silver-ion chromatography : Exploit Ag-π interactions to resolve (Z)/(E) isomers on silica gel impregnated with silver nitrate .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Synthesis : Prepare -labeled analogs via esterification with -methanol.
- Tracing : Administer to model organisms (e.g., C. elegans) and analyze metabolites using LC-MS or NMR-based metabolomics.
- Pathway mapping : Apply software like MetaboAnalyst to integrate isotopic enrichment data into metabolic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

